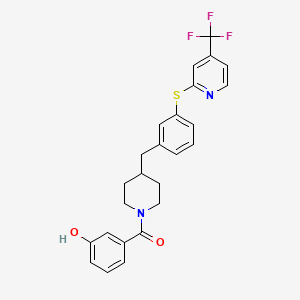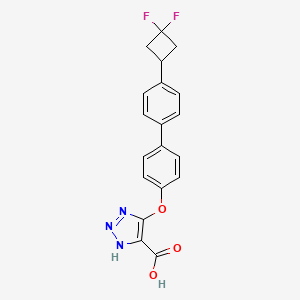
Pomalidomide 4'-alkylC3-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide 4’-alkylC3-azide is a functionalized cereblon ligand used in the development of proteolysis targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand and an alkylC3 linker with a terminal azide, making it suitable for conjugation to target protein ligands . It is a derivative of pomalidomide, an immunomodulatory drug used in the treatment of multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide 4’-alkylC3-azide involves multiple steps. One common method includes the use of secondary amines to achieve higher yields compared to primary amines . The synthesis typically involves the formation of pomalidomide-linkers, which are essential for the creation of conjugates. The process can be optimized using continuous flow chemistry, which allows for a safe and efficient production process .
Industrial Production Methods: Industrial production of pomalidomide 4’-alkylC3-azide often employs continuous flow synthesis due to its efficiency and reproducibility. This method involves a 3-4 step flow approach, resulting in an overall yield of 38-47% . The use of flow chemistry ensures a consistent and scalable production process, which is crucial for meeting industrial demands.
Chemical Reactions Analysis
Types of Reactions: Pomalidomide 4’-alkylC3-azide undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for its role in PROTAC synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving pomalidomide 4’-alkylC3-azide include secondary amines, which provide higher yields in the synthesis of pomalidomide-linkers . The reaction conditions often involve suitable solvents and controlled temperatures to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving pomalidomide 4’-alkylC3-azide are typically conjugates used in PROTAC research. These conjugates are designed to target specific proteins for degradation, making them valuable tools in drug development .
Scientific Research Applications
Pomalidomide 4’-alkylC3-azide is primarily used in the field of PROTAC research and development. It serves as a functionalized cereblon ligand, which is crucial for the creation of PROTACs . These compounds are used to target and degrade specific proteins, offering potential therapeutic applications in various diseases, including cancer . Additionally, pomalidomide 4’-alkylC3-azide is used in the synthesis of protein degrader libraries, which are essential for preclinical development .
Mechanism of Action
Pomalidomide 4’-alkylC3-azide exerts its effects by binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex . This binding redirects the ligase’s activity towards specific target proteins, leading to their ubiquitination and subsequent degradation . The compound’s mechanism of action involves the modulation of protein degradation pathways, making it a valuable tool in targeted protein degradation research .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pomalidomide 4’-alkylC3-azide include other cereblon ligands used in PROTAC research, such as thalidomide and lenalidomide . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications.
Uniqueness: Pomalidomide 4’-alkylC3-azide is unique due to its functionalized structure, which includes an alkylC3 linker and a terminal azide. This structure allows for efficient conjugation to target protein ligands, making it highly suitable for PROTAC development . Its ability to achieve higher yields in synthesis compared to other cereblon ligands further highlights its uniqueness .
Properties
Molecular Formula |
C16H16N6O4 |
|---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
4-(3-azidopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N6O4/c17-21-19-8-2-7-18-10-4-1-3-9-13(10)16(26)22(15(9)25)11-5-6-12(23)20-14(11)24/h1,3-4,11,18H,2,5-8H2,(H,20,23,24) |
InChI Key |
XYBSIBZAOLUERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)






cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)

![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
